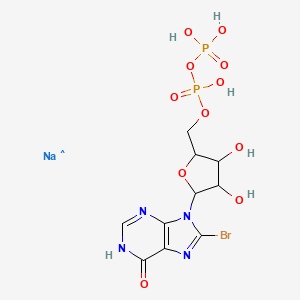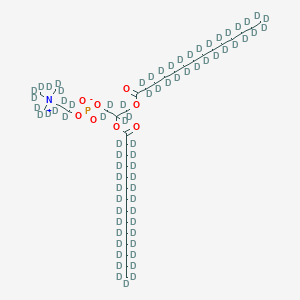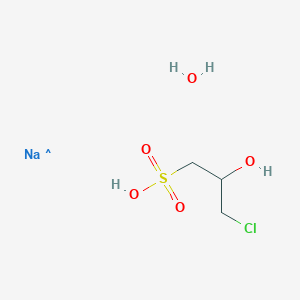
5'-O-Acetyl-3'-azido-N2-palmitoyl-2',3'-dideoxyguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine is a synthetic nucleoside analog. It is characterized by the presence of an acetyl group at the 5’-position, an azido group at the 3’-position, and a palmitoyl group at the N2 position of the guanosine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine typically involves multiple steps:
Protection of the hydroxyl groups: The hydroxyl groups of guanosine are protected using acetyl groups.
Introduction of the azido group: The 3’-hydroxyl group is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst.
Palmitoylation: The N2 position is palmitoylated using palmitoyl chloride in the presence of a base such as pyridine.
Deprotection: The acetyl groups are removed to yield the final compound
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine can undergo various chemical reactions, including:
Substitution reactions: The azido group can be replaced by other nucleophiles.
Reduction reactions: The azido group can be reduced to an amine.
Hydrolysis: The acetyl and palmitoyl groups can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Azidotrimethylsilane (TMSN3): Used for introducing the azido group.
Palmitoyl chloride: Used for palmitoylation.
Catalysts: Such as pyridine for palmitoylation and other bases for deprotection
Major Products
Amine derivatives: Formed by reduction of the azido group.
Deprotected nucleosides: Formed by hydrolysis of the acetyl and palmitoyl groups
Scientific Research Applications
5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with nucleic acids.
Medicine: Investigated for its antiviral properties and potential use in drug development.
Industry: Utilized in the development of novel materials and chemical processes .
Mechanism of Action
The mechanism of action of 5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can participate in click chemistry reactions, while the palmitoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyguanosine: Lacks the acetyl, azido, and palmitoyl groups.
3’-Azido-2’,3’-dideoxyguanosine: Lacks the acetyl and palmitoyl groups.
N2-Palmitoyl-2’,3’-dideoxyguanosine: Lacks the acetyl and azido groups
Uniqueness
5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the azido group allows for click chemistry applications, while the palmitoyl group enhances lipophilicity, making it more suitable for interactions with lipid membranes .
Properties
Molecular Formula |
C28H44N8O5 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
[3-azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H44N8O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(38)31-28-32-26-25(27(39)33-28)30-19-36(26)24-17-21(34-35-29)22(41-24)18-40-20(2)37/h19,21-22,24H,3-18H2,1-2H3,(H2,31,32,33,38,39) |
InChI Key |
HCVWCSAQPGDGMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)







![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)



![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)
